molecular formula C19H18ClNO4S B2609429 5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate CAS No. 2361742-00-7

5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2609429
CAS No.: 2361742-00-7
M. Wt: 391.87
InChI Key: BMZMBZKUVKXPQG-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate typically involves the esterification of 5-chloroquinolin-8-ol with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield various quinoline derivatives.

Scientific Research Applications

5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate ester can interact with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroquinolin-8-ol: A precursor in the synthesis of the target compound.

    4-Ethoxy-2,5-dimethylbenzenesulfonyl chloride: Another precursor used in the esterification reaction.

    Quinoline derivatives:

Uniqueness

5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-ethoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-4-24-17-10-13(3)18(11-12(17)2)26(22,23)25-16-8-7-15(20)14-6-5-9-21-19(14)16/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMBZKUVKXPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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